5S,6R-EpETrE, also known as 5S,6R-epoxyeicosatrienoic acid, is a bioactive lipid compound belonging to the class of epoxyeicosatrienoic acids (EETs). These compounds are derived from arachidonic acid and play significant roles in various physiological processes, including vasodilation and inflammation. The specific stereochemistry of 5S,6R-EpETrE contributes to its unique biological activities, distinguishing it from other EETs.
5S,6R-EpETrE is primarily synthesized in the body through the action of cytochrome P450 enzymes on arachidonic acid. It can also be generated during the metabolism of certain fatty acids in various biological systems, including endothelial cells and vascular tissues. Its presence has been detected in various biological samples, indicating its potential role in physiological and pathological processes.
5S,6R-EpETrE is classified as an oxylipin, a group of oxygenated fatty acids that includes prostaglandins, leukotrienes, and hydroxy fatty acids. Specifically, it falls under the category of EETs, which are known for their vasodilatory effects and involvement in cardiovascular health.
The synthesis of 5S,6R-EpETrE can be achieved through several methods:
The synthesis process often requires careful control of reaction conditions to ensure the correct stereochemistry is maintained. For instance, the use of specific solvents and temperatures can influence the yield and purity of the final product.
The molecular structure of 5S,6R-EpETrE features a complex arrangement typical of eicosanoids:
The stereochemical configuration (5S and 6R) is essential for its interaction with biological targets such as receptors involved in vasodilation.
5S,6R-EpETrE participates in several biochemical reactions:
The mechanism by which 5S,6R-EpETrE exerts its effects involves:
Studies have shown that 5S,6R-EpETrE can enhance nitric oxide production in endothelial cells, contributing to its vasodilatory properties.
5S,6R-EpETrE has several applications in scientific research:
5S,6R-Epoxyeicosatrienoic acid (5S,6R-EpETrE) belongs to the epoxyeicosatrienoic acids (EETs), a class of bioactive lipid mediators enzymatically derived from arachidonic acid (AA; 20:4n-6). This biosynthesis occurs primarily via the cytochrome P450 (CYP) epoxygenase pathway, one of three major branches of AA metabolism alongside cyclooxygenase (COX) and lipoxygenase (LOX) pathways [5] [7]. The CYP pathway metabolizes AA through NADPH-dependent monooxygenation reactions, inserting a single oxygen atom across one of AA's four double bonds to form regioisomeric epoxides. The 5,6-epoxide is one such isomer, distinguished by its epoxide ring spanning carbons 5-6 of the eicosanoid backbone. Unlike other EET regioisomers (8,9-; 11,12-; 14,15-EET), 5,6-EpETrE exhibits unique chemical instability due to the proximity of its epoxide ring to the terminal carboxyl group, making it particularly susceptible to non-enzymatic hydrolysis [6].
Table 1: Major Branches of Arachidonic Acid Metabolism
| Pathway | Key Enzymes | Primary Products | 5,6-EpETrE Synthesis |
|---|---|---|---|
| Cyclooxygenase | COX-1, COX-2 | Prostaglandins, Thromboxanes | No |
| Lipoxygenase | 5-LOX, 12-LOX, 15-LOX | Leukotrienes, HETEs, Lipoxins | No |
| Cytochrome P450 | CYP2C, CYP2J subfamilies | EETs (incl. 5,6-EpETrE), HETEs | Yes |
The stereospecific synthesis of the 5S,6R enantiomer of 5,6-EpETrE is governed by microsomal CYP epoxygenases, predominantly isoforms within the CYP2C and CYP2J subfamilies in humans. These membrane-bound enzymes exhibit distinct tissue-specific expression patterns and substrate regioselectivity. For instance, CYP2J2 is highly expressed in cardiovascular tissues and preferentially generates 14,15-EET and 11,12-EET, but also contributes to 5,6-EpETrE synthesis [5]. The kinetic parameters (Km and Vmax) of these enzymes vary significantly, influencing the metabolic flux toward specific EET regioisomers. Post-synthesis, 5S,6R-EpETrE is rapidly metabolized primarily by soluble epoxide hydrolase (sEH, encoded by EPHX2), which catalyzes the hydrolysis of the epoxide ring to form the corresponding 5,6-dihydroxyeicosatrienoic acid (5,6-DiHETrE) [9]. This conversion significantly reduces the biological activity of the epoxide. The expression and activity of sEH therefore serve as a critical regulatory node controlling endogenous 5S,6R-EpETrE levels. Furthermore, inflammatory cytokines (e.g., IL-1β) and hormonal signals can modulate the transcription of CYP epoxygenases and sEH, dynamically altering 5S,6R-EpETrE biosynthesis and half-life in specific physiological contexts [6].
Table 2: Key Enzymes Regulating 5S,6R-EpETrE Homeostasis
| Enzyme | Gene | Primary Function | Effect on 5S,6R-EpETrE | Regulators |
|---|---|---|---|---|
| CYP2C8/9/19 | CYP2C | AA epoxidation | Synthesis | Genetic polymorphisms, Cytokines |
| CYP2J2 | CYP2J2 | AA epoxidation | Synthesis | Tissue hypoxia, PPAR agonists |
| Soluble Epoxide Hydrolase (sEH) | EPHX2 | EET hydrolysis to diols | Inactivation | Genetic variants, Inhibitors |
Metabolic flux analysis (MFA) provides quantitative insights into the distribution of AA through competing enzymatic pathways (COX, LOX, CYP). Studies utilizing isotopic labeling (e.g., ¹⁴C- or ¹³C-AA) combined with advanced analytical techniques (LC-MS/MS) reveal that under basal conditions, the CYP epoxygenase pathway typically accounts for a smaller fraction (~10-20%) of total AA metabolism compared to COX and LOX pathways. However, this flux is highly dynamic and context-dependent. For example, in human granulosa-luteal cells, stimulation with IL-1β significantly increased 5,6-EpETrE production without similarly affecting progesterone synthesis, indicating a targeted diversion of AA toward the 5,6-epoxygenase route under inflammatory conditions [6]. Crucially, the diol:epoxide ratio (e.g., 5,6-DiHETrE/5,6-EpETrE) serves as a sensitive in vivo biomarker for sEH activity and net functional epoxide flux. Lipidomic profiling in clinical studies (e.g., anorexia nervosa patients) demonstrates that altered sEH activity significantly shifts this ratio, reflecting dysregulation of EET metabolism independent of total AA availability [9]. Computational models integrating enzyme kinetics, substrate affinity (Km), and maximal velocity (Vmax) further predict that competition between CYP isoforms and other AA-metabolizing enzymes (e.g., COX-2) critically determines the flux partitioning toward 5S,6R-EpETrE versus prostanoids or leukotrienes.
Table 3: Metabolic Flux Indicators in Eicosanoid Pathways
| Parameter | Pathway Monitored | Measurement Technique | Biological Insight |
|---|---|---|---|
| EpETrE/AA Ratio | CYP Epoxygenase | LC-MS/MS of tissue/cell extracts | Total CYP epoxygenase activity |
| 5,6-DiHETrE/5,6-EpETrE Ratio | sEH activity on 5,6-EET | Lipidomic profiling (plasma/tissue) | Functional in vivo sEH activity & 5,6-EET stability |
| Prostanoid/EpETrE Ratio | COX vs. CYP flux partitioning | Isotopic tracer studies + MS | Substrate competition between COX and CYP enzymes |
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8